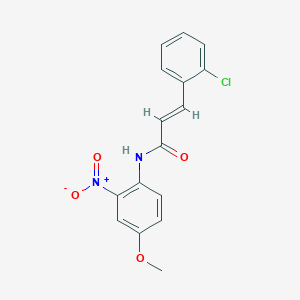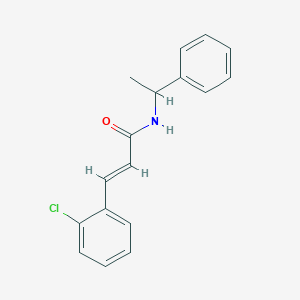
3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPCA is a small molecule that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system. 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been shown to interact with the CB1 receptor, which is a target for many drugs used to treat pain and inflammation. 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has also been found to inhibit the activity of the enzyme FAAH, which breaks down endocannabinoids.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been shown to have various biochemical and physiological effects. In animal models of pain, 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been found to reduce pain-related behaviors. Additionally, 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been shown to reduce inflammation in animal models of arthritis. 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. Additionally, 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been shown to have analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. However, there are also limitations to using 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the model used.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide. One area of interest is its potential use as a treatment for pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the endocannabinoid system. Another area of interest is its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its efficacy in vivo and its potential as a cancer treatment.
In conclusion, 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It can be synthesized using various methods and has been studied for its potential use in pain, inflammation, and cancer research. 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide's mechanism of action is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. While 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has several advantages for use in lab experiments, there are also limitations to its use. Future research on 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide will help to further understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been used in various scientific research applications, including studies on pain, inflammation, and cancer. 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been shown to have analgesic effects in animal models of pain. It has also been found to reduce inflammation in animal models of arthritis. Additionally, 3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-13(14-7-3-2-4-8-14)19-17(20)12-11-15-9-5-6-10-16(15)18/h2-13H,1H3,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDGDZNJFOGGCA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-iodo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B3846340.png)
![N-(1-{[(3-methoxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3846346.png)
![1-[5-(4-bromophenoxy)pentyl]-1H-imidazole](/img/structure/B3846347.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B3846354.png)
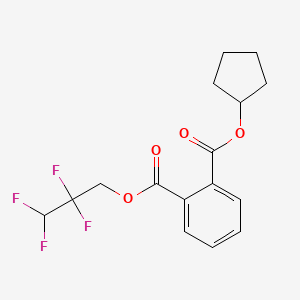
![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)
![1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3846366.png)
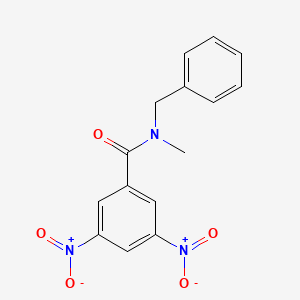
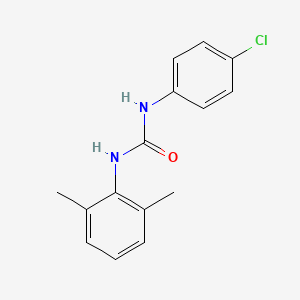
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)

![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)
